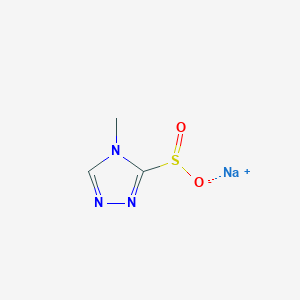
Sodium 4-methyl-4H-1,2,4-triazole-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-methyl-4H-1,2,4-triazole-3-sulfinate is a chemical compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methyl-4H-1,2,4-triazole-3-sulfinate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable sulfonating agent. One common method is the reaction with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methyl-4H-1,2,4-triazole-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Biological Activity
Sodium 4-methyl-4H-1,2,4-triazole-3-sulfinate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring with a methyl group and a sulfinyl group, contributing to its unique reactivity and biological interactions. The general structure can be represented as follows:
Antifungal Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. This compound exhibits significant antifungal properties against various fungal pathogens.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans and Cryptococcus neoformans. The results indicated that compounds with specific substitutions on the triazole ring showed minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL. This compound was noted for its enhanced activity when compared to traditional antifungal agents .
| Compound | MIC against C. albicans (µg/mL) | MIC against C. neoformans (µg/mL) |
|---|---|---|
| This compound | 0.25 | 0.5 |
| Standard antifungal (Fluconazole) | 1.0 | 2.0 |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated extensively. Research indicates that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Spectrum
In a study assessing the antibacterial effects of various triazoles against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, this compound demonstrated MIC values comparable to leading antibiotics such as ciprofloxacin.
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.25 | 0.5 |
| P. aeruginosa | 1.0 | 2.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on its effects on cancer cell lines.
Case Study: In Vitro Anticancer Studies
Research involving human colon cancer (HCT116) cell lines showed that this compound induced apoptosis and inhibited cell proliferation at IC50 values lower than those of established chemotherapeutic agents like doxorubicin.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Induction of apoptosis |
| Doxorubicin | 8.0 | DNA intercalation |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antifungal : Inhibition of ergosterol synthesis in fungi.
- Antibacterial : Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
- Anticancer : Induction of oxidative stress leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C3H4N3NaO2S |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;4-methyl-1,2,4-triazole-3-sulfinate |
InChI |
InChI=1S/C3H5N3O2S.Na/c1-6-2-4-5-3(6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YRYZLFPOWUJKPT-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NN=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















